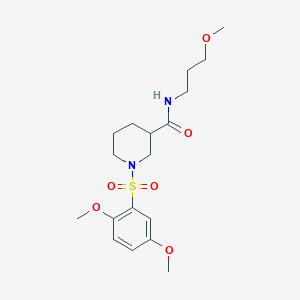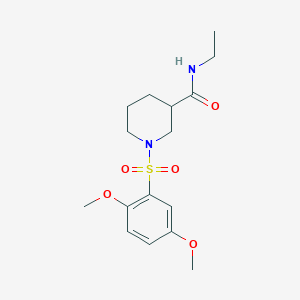![molecular formula C16H24N2O5S B11125742 N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11125742.png)
N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound Its structure suggests it may have applications in various fields such as medicinal chemistry, pharmaceuticals, or materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide likely involves multiple steps, including:
Formation of the phenoxyacetamide core: This could be achieved by reacting 2-methyl-4-(piperidine-1-sulfonyl)phenol with chloroacetic acid or its derivatives under basic conditions.
Introduction of the hydroxyethyl group: This step might involve the reaction of the intermediate with ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group could undergo oxidation to form a carbonyl group.
Reduction: The sulfonyl group might be reduced under specific conditions to form a sulfide.
Substitution: The phenoxy group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution conditions: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic agent or drug candidate.
Industry: Use in the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance:
Biological activity: It might interact with enzymes or receptors, inhibiting or modulating their activity.
Chemical reactivity: The functional groups could participate in various chemical reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide: might be compared with other phenoxyacetamide derivatives or compounds with similar functional groups.
Uniqueness
- The presence of the piperidine sulfonyl group could impart unique properties, such as increased solubility or specific biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H24N2O5S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C16H24N2O5S/c1-13-11-14(24(21,22)18-8-3-2-4-9-18)5-6-15(13)23-12-16(20)17-7-10-19/h5-6,11,19H,2-4,7-10,12H2,1H3,(H,17,20) |
InChI Key |
GOZCJPYJAZUVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125681.png)
![N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11125695.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11125698.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125700.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide](/img/structure/B11125712.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125714.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125717.png)
![3-(4-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B11125719.png)

![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125728.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11125736.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B11125744.png)
